Cas no 2172520-46-4 (tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate)

tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate structure
2172520-46-4 structure
Product name:tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
CAS No:2172520-46-4
MF:C17H25NO2
Molecular Weight:275.38590502739
CID:6190798
PubChem ID:165523151

tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
    • 2172520-46-4
    • EN300-1450337
    • インチ: 1S/C17H25NO2/c1-11-6-12(2)8-13(7-11)17(9-14(18)10-17)15(19)20-16(3,4)5/h6-8,14H,9-10,18H2,1-5H3
    • InChIKey: GJAGMJLFPSYGRL-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1(C2C=C(C)C=C(C)C=2)CC(C1)N)=O

計算された属性

  • 精确分子量: 275.188529040g/mol
  • 同位素质量: 275.188529040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 356
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 2.9

tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1450337-1000mg
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
1000mg
$1129.0 2023-09-29
Enamine
EN300-1450337-0.1g
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
0.1g
$993.0 2023-06-06
Enamine
EN300-1450337-100mg
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
100mg
$993.0 2023-09-29
Enamine
EN300-1450337-10.0g
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
10g
$4852.0 2023-06-06
Enamine
EN300-1450337-50mg
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
50mg
$948.0 2023-09-29
Enamine
EN300-1450337-0.05g
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
0.05g
$948.0 2023-06-06
Enamine
EN300-1450337-250mg
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
250mg
$1038.0 2023-09-29
Enamine
EN300-1450337-10000mg
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
10000mg
$4852.0 2023-09-29
Enamine
EN300-1450337-2500mg
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
2500mg
$2211.0 2023-09-29
Enamine
EN300-1450337-0.25g
tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate
2172520-46-4
0.25g
$1038.0 2023-06-06

tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate 関連文献

tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate (CAS No. 2172520-46-4)

The compound tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate (CAS No. 2172520-46-4) is a highly specialized chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its unique structural features, including the cyclobutane ring and tert-butyl ester group, make it a valuable building block for drug discovery and development. This article delves into its properties, synthesis, and relevance in modern chemistry, while addressing frequently searched questions in the field.

One of the most intriguing aspects of tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate is its role in the design of bioactive molecules. Researchers are increasingly exploring cyclobutane-containing compounds due to their conformational rigidity, which can enhance binding affinity to biological targets. The presence of the 3,5-dimethylphenyl moiety further contributes to lipophilicity, a critical factor in drug permeability. These attributes align with current trends in medicinal chemistry, where small molecule drug candidates are optimized for improved pharmacokinetics.

From a synthetic perspective, the tert-butyl ester group in this compound offers strategic advantages. It serves as a protecting group for carboxylic acids, enabling selective reactions at other functional sites. This property is particularly valuable in multi-step syntheses, where orthogonal protection strategies are essential. Recent publications highlight its utility in constructing peptidomimetics and kinase inhibitors, addressing growing interest in targeted therapies for chronic diseases.

Environmental and safety considerations are paramount in contemporary chemical research. While CAS 2172520-46-4 is not classified as hazardous under standard regulations, proper handling protocols should always be followed. The compound's stability under various conditions makes it suitable for industrial-scale applications, responding to the pharmaceutical industry's demand for scalable synthetic routes. This aligns with frequently searched topics regarding green chemistry alternatives and process optimization in API manufacturing.

Analytical characterization of tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate typically involves advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These methods ensure batch-to-batch consistency, a critical requirement for regulatory compliance in drug development. The compound's spectral fingerprints are well-documented, facilitating its identification in complex reaction mixtures—a common challenge discussed in organic synthesis forums.

The growing importance of structure-activity relationship (SAR) studies has further elevated the relevance of this compound. Its amino-cyclobutane carboxylate scaffold serves as a versatile template for introducing diverse pharmacophores. This adaptability addresses trending searches about molecular hybridization strategies and fragment-based drug design, particularly in oncology and CNS drug discovery pipelines.

In conclusion, tert-butyl 3-amino-1-(3,5-dimethylphenyl)cyclobutane-1-carboxylate (CAS No. 2172520-46-4) represents a sophisticated tool for modern chemical research. Its balanced properties—combining synthetic accessibility with structural complexity—position it as a key intermediate in addressing current challenges in medicinal chemistry and pharmaceutical development. As research continues to evolve, this compound will likely play an increasingly prominent role in the discovery of next-generation therapeutics.

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